molecular formula C15H16FNO3 B4332903 Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate

Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate

Cat. No.: B4332903
M. Wt: 277.29 g/mol
InChI Key: KGVXNWIKIVHHCV-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and tetrahydropyridine analogs. Examples include:

Uniqueness

Methyl 4-(4-fluorophenyl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-9-14(15(19)20-3)12(8-13(18)17(9)2)10-4-6-11(16)7-5-10/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVXNWIKIVHHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1C)C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from Example 2, Step 1 (1.5 g, 5.70 mmol, 1 equiv) and iodomethane (809 mg, 5.70 mmol, 1 equiv) were dissolved in DMF (20 mL) and cooled to 0° C. To this was added portionwise sodium hydride 60% in mineral oil (228 mg, 5.70 mmol, 1 equiv) and warmed to room temperature over 1 h. The reaction was quenched with water, and extracted with EtOAc. The organic phase was concentrated in vacuo. The product was obtained as a light yellow oil (1.58 g, quant.). MS (ES+) m/e 278 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
809 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
228 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Reactant of Route 2
Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate
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Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate
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Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Reactant of Route 5
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Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Reactant of Route 6
Methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate

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